2-Fluoro-4-methylbenzyl alcohol

Description

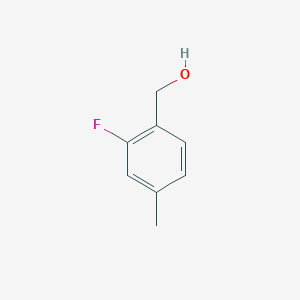

2-Fluoro-4-methylbenzyl alcohol (CAS: 252004-38-9) is a fluorinated aromatic alcohol with the molecular formula C₈H₉FO and a molecular weight of 140.16 g/mol. Structurally, it consists of a benzyl alcohol backbone substituted with a fluorine atom at the 2-position and a methyl group at the 4-position of the benzene ring (see Figure 1). This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals . Limited toxicity data are available, but standard precautions for handling fluorinated alcohols (e.g., avoiding prolonged skin contact) are recommended .

Properties

IUPAC Name |

(2-fluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXNIIRIRHQSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380959 | |

| Record name | 2-Fluoro-4-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252004-38-9 | |

| Record name | 2-Fluoro-4-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252004-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methylbenzyl alcohol typically involves the fluorination of 4-methylbenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where 4-methylbenzyl alcohol is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methylbenzyl alcohol can undergo various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.

Reduction: LiAlH4 in anhydrous ether or THF (tetrahydrofuran).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: 2-Fluoro-4-methylbenzaldehyde or 2-Fluoro-4-methylbenzoic acid.

Reduction: 2-Fluoro-4-methylbenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-methylbenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylbenzyl alcohol depends on its specific application. In biochemical contexts, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific molecular targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Fluoro-4-methylbenzyl alcohol with structurally analogous benzyl alcohol derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups: Compounds like 4-Bromo-2-fluorobenzyl alcohol and 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol exhibit enhanced reactivity due to bromine (nucleophilic substitution) and trifluoromethyl (electron-withdrawing) groups, respectively .

Lipophilicity: The 4-Fluoro-2-methylbenzyl alcohol isomer has a logP value of 1.5, indicating moderate hydrophobicity suitable for membrane penetration in drug design .

Toxicity and Handling :

- Fluorinated Derivatives : While This compound lacks explicit toxicity data, structurally similar compounds like 4-Fluoro-2-methylbenzyl alcohol are classified as skin irritants, necessitating protective measures .

- Methoxy Derivatives : 4-Methoxybenzyl alcohol shows low acute toxicity, contrasting with halogenated analogs, which often require stricter handling protocols .

Applications :

- Pharmaceutical Intermediates : This compound and 4-Methoxybenzyl alcohol are critical in synthesizing active pharmaceutical ingredients (APIs) .

- Agrochemicals : 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol is employed in pesticide development due to its stability under environmental conditions .

Research Findings and Trends

Recent studies highlight the growing demand for fluorinated benzyl alcohols in medicinal chemistry, driven by fluorine's ability to enhance bioavailability and metabolic stability . However, environmental persistence data for these compounds remain scarce, warranting further investigation into their ecological impacts .

Biological Activity

2-Fluoro-4-methylbenzyl alcohol (CAS Number: 252004-38-9) is an organofluorine compound characterized by its unique structural properties, which include a fluorine atom at the second position and a methyl group at the fourth position of the benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of benzyl alcohol, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 150.14 g/mol |

| Structure | Structure |

The presence of the fluorine atom modifies its electronic properties, potentially influencing its reactivity and interaction with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The fluorine atom enhances the compound's ability to form strong interactions with enzymes and proteins, potentially modulating their activity. This can lead to various biological effects, including inhibition or activation of specific enzymatic pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with cell surface receptors or intracellular proteins. Such interactions can alter gene expression and affect cellular functions such as proliferation and apoptosis.

- Metabolic Pathways : this compound is involved in metabolic processes that may affect its bioavailability and overall biological activity. For instance, it can be metabolized by cytochrome P450 enzymes, impacting its pharmacokinetics.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial effects, suggesting that this compound may possess similar properties. The presence of fluorine may enhance lipophilicity, thereby affecting its interaction with microbial membranes.

- Toxicological Studies : Toxicological assessments indicate that long-term exposure to this compound does not produce chronic adverse health effects; however, it may cause irritation upon contact with skin or eyes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of various fluorinated benzyl alcohols, including this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound revealed that it could act as a competitive inhibitor for certain metabolic enzymes. This was evidenced by dose-response assays demonstrating increased inhibition at higher concentrations.

Study 3: Cellular Effects

In vitro studies showed that treatment with this compound resulted in altered gene expression profiles in human cell lines. Notably, genes associated with apoptosis and cell cycle regulation were significantly affected, indicating potential therapeutic applications in cancer treatment.

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal effects observed; potential for therapeutic applications.

- Moderate Doses : Observable changes in cellular signaling pathways.

- High Doses : Toxic effects noted; careful dosage regulation is essential for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.